JNJ-39758979 dihydrochloride is a selective antagonist of the histamine H4 receptor, which plays a significant role in various inflammatory and pruritic conditions. This compound is characterized by its high affinity and selectivity for the histamine H4 receptor, making it a valuable tool in both research and potential therapeutic applications. The compound has been studied for its efficacy in treating conditions such as asthma, allergic rhinitis, and atopic dermatitis, showcasing its relevance in the pharmaceutical industry .
JNJ-39758979 dihydrochloride is classified as a histamine H4 receptor antagonist. Its chemical structure is defined by the IUPAC name 4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine; dihydrochloride, with a molecular formula of C11H21Cl2N5 and a molecular weight of 294.22 g/mol . The compound is synthesized from commercially available starting materials through a series of chemical reactions.
The synthesis of JNJ-39758979 dihydrochloride involves multiple steps that include the formation of a pyrrolidine ring and the subsequent attachment of a pyridinamine moiety. The process typically employs organic solvents and catalysts to facilitate the reactions, ensuring higher yields and purity.
Key steps in the synthesis include:
The molecular structure of JNJ-39758979 dihydrochloride can be described as having a pyrimidine core substituted with both a pyrrolidine ring and an isopropyl group. The structural formula reflects its functional groups that contribute to its biological activity.
Key structural data includes:
JNJ-39758979 dihydrochloride undergoes several chemical reactions that are critical for its synthesis and potential modifications:
These reactions are essential for modifying the compound for different therapeutic applications or enhancing its selectivity towards the histamine H4 receptor.
The mechanism of action of JNJ-39758979 dihydrochloride involves selective binding to the histamine H4 receptor. By antagonizing this receptor, the compound inhibits downstream signaling pathways that contribute to inflammation and pruritus (itching).
Key aspects include:
Clinical studies have demonstrated its effectiveness in reducing histamine-induced pruritus, confirming its potential therapeutic benefits .
JNJ-39758979 dihydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development when considering its application in pharmaceutical preparations .
JNJ-39758979 dihydrochloride has wide-ranging applications in scientific research:
The histamine H₄ receptor (H₄R), discovered in 2000 through genomic homology searches with the H₃ receptor gene, represents the most recently identified member of the histamine receptor family [8] [9]. Unlike the well-established H₁ (allergic response) and H₂ (gastric acid secretion) receptors, H₄R is predominantly expressed on hematopoietic cells—eosinophils, mast cells, dendritic cells, and T-lymphocytes—where it modulates chemotaxis, cytokine release, and immunoinflammatory pathways [6] [8]. This receptor belongs to the class A G protein-coupled receptor (GPCR) superfamily, sharing 37% amino acid identity and 58% transmembrane homology with H₃R, complicating early ligand development due to cross-reactivity [5] [8].
Initial pharmacological characterization revealed H₄R’s high affinity for histamine (Kᵢ ≈ 5–10 nM), positioning it as a critical mediator in chronic inflammatory conditions like asthma, atopic dermatitis, and pruritus, where traditional H₁ antagonists proved ineffective [6] [9]. The first selective H₄R antagonist, JNJ 7777120 (Kᵢ = 4.5 nM), validated H₄R as a druggable target by demonstrating anti-inflammatory and anti-pruritic effects in murine models [9]. However, its species-specific pharmacology and short half-life limited translational potential, necessitating optimized successors like JNJ-39758979 [10].
Table 1: Evolution of Key Histamine H₄ Receptor Antagonists
Compound | Affinity for H₄R (Kᵢ) | Selectivity Profile | Key Preclinical Findings |
---|---|---|---|
JNJ 7777120 | 4.5 nM | >100-fold vs H₁/H₂/H₃ | Reduced neutrophil influx in peritonitis models |
JNJ-39758979 | 12.5 nM | >80-fold vs H₁/H₂/H₃ | Inhibited histamine-induced eosinophil shape change |
Toreforant | 8.3 nM | >1000-fold vs other histamine receptors | Advanced to Phase II trials for rheumatoid arthritis |
Table 2: Physiological Roles of Histamine Receptor Subtypes
Receptor | Primary Signaling | Tissue Distribution | Biological Functions |
---|---|---|---|
H₁ | Gq/11 | Smooth muscle, endothelium | Bronchoconstriction, allergic responses |
H₂ | Gs | Gastric parietal cells | Gastric acid secretion |
H₃ | Gi/o | Central nervous system | Neurotransmitter release regulation |
H₄ | Gi/o | Immune cells (eosinophils, mast cells) | Chemotaxis, cytokine release, pruritus |
JNJ-39758979 dihydrochloride was rationally designed by Janssen Pharmaceutica to overcome limitations of early H₄R antagonists. Its chemical structure, 4-[(3R)-3-aminopyrrolidin-1-yl]-6-isopropylpyrimidin-2-amine dihydrochloride, confers high affinity (Kᵢ = 12.5 ± 2.6 nM at human H₄R) and >80-fold selectivity over H₁, H₂, and H₃ receptors [1] [4] [7]. The compound’s physicochemical properties include:
Preclinical studies demonstrated robust target engagement:
Table 3: Pharmacological Profile of JNJ-39758979
Parameter | Value | Experimental Model |
---|---|---|
H₄R Kᵢ | 12.5 ± 2.6 nM | Human recombinant receptors |
Selectivity vs H₁/H₂/H₃ | >80-fold | Radioligand binding assays |
Eosinophil Shape Change | IC₅₀ ≈ 200 nM | Human whole blood assay |
Oral Bioavailability | >80% | Preclinical species |
Phase I clinical trials established proof-of-concept: JNJ-39758979 (600 mg single dose) significantly reduced histamine-induced pruritus in healthy volunteers at 2 hours (p=0.0248) and 6 hours (p=0.0060) post-administration, paralleling the efficacy of cetirizine (H₁ antagonist) without affecting wheal/flare responses [3] [10]. This pharmacodynamic effect validated target engagement in humans, supporting advancement to trials in atopic dermatitis [10].
The structural basis for JNJ-39758979’s selectivity emerged from cryo-electron microscopy (cryo-EM) studies of H₄R-Gi complexes. Unlike H₁R, where histamine binds near transmembrane helices (TM) 3/5/6, H₄R features a ligand-binding pocket involving TM3, TM5, and TM7, anchored by conserved residues D943.32 and E1825.46 [2] [5] [8]:
JNJ-39758979 exploits this architecture through:
Table 4: Key Residues in H₄R Ligand Binding
Residue (Ballesteros-Weinstein Numbering) | Role in Ligand Binding | Interaction with JNJ-39758979 |
---|---|---|
D943.32 | Anchors cationic amine groups | Ionic bond with pyrrolidine amine |
F3447.39 | Forms "aromatic slot" | π-π stacking with pyrimidine |
E1825.46 | Modulates pocket conformation | Indirect water-mediated H-bond |
Y953.33 | Stabilizes TM3 orientation | Van der Waals contact |
Functional analyses reveal that H₄R antagonists like JNJ-39758979 disrupt Gi/o signaling, inhibiting:
This mechanism differentiates H₄R antagonists from H₁ blockers, which primarily target vascular permeability and bronchoconstriction without affecting immune cell migration [6] [9]. The structural insights from H₄R cryo-EM models now enable rational design of next-generation antagonists with optimized selectivity and minimal off-target effects [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7